![molecular formula C8H7F11O B1429600 3-(Perfluoropentyl)propan-1-ol CAS No. 1404193-88-9](/img/structure/B1429600.png)
3-(Perfluoropentyl)propan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-(Perfluoropentyl)propan-1-ol involves the selective formation of propan-1-ol from propylene via a chemical looping approach. This method uses silver- and gold-based catalysts with SrFeO3−δ perovskite as a catalyst support . The reaction conditions typically involve passing propylene over the catalyst material at temperatures ranging from 260 to 300°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the chemical looping approach mentioned above could be adapted for larger-scale production, given its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluoropentyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorinated chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a secondary or tertiary alcohol.
Substitution: The major products depend on the nucleophile used but can include various substituted fluorinated compounds.
Scientific Research Applications
Environmental Analysis
Due to its unique properties, 3-(Perfluoropentyl)propan-1-ol is utilized in environmental studies to assess the presence and behavior of PFAS in various matrices such as water, soil, and biological samples. Its stability and resistance to degradation make it an ideal candidate for:
- Analytical Standards : Used as a reference standard in the quantification of PFAS in environmental samples.
- Contaminant Tracking : Helps in tracing the movement and accumulation of PFAS in ecosystems.
Toxicological Studies
Research has increasingly focused on understanding the toxicological effects of PFAS compounds, including this compound. Studies have shown that PFAS can have various health impacts, including:
- Endocrine Disruption : Evidence suggests that PFAS may interfere with hormonal functions, affecting reproductive health and development .
- Developmental Toxicity : Studies using zebrafish models have highlighted potential developmental and neurodevelopmental toxicity linked to exposure to PFAS .
Material Science
This compound is explored for its potential applications in material science, particularly in the development of coatings and films that require water-repellent properties. Its application includes:
- Surface Treatments : Used to create hydrophobic surfaces for various industrial applications.
- Functionalized Materials : Incorporation into polymer matrices to enhance their performance against moisture and chemical exposure.
Case Study 1: Environmental Monitoring
A study conducted by the US EPA highlighted the importance of monitoring PFAS levels in drinking water sources. This compound was used as a standard reference during the analysis of contaminated sites, demonstrating its utility in ensuring compliance with health standards.
Case Study 2: Toxicological Assessment
In a systematic review assessing the toxicological profiles of various PFAS, researchers utilized this compound to evaluate its effects on mammalian systems. The findings indicated significant concerns regarding reproductive health, necessitating further investigation into its long-term impacts on human health .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Environmental Analysis | Reference standard for PFAS detection | Essential for accurate quantification |
Toxicological Studies | Evaluation of endocrine disruption | Linked to reproductive health issues |
Material Science | Development of hydrophobic coatings | Enhanced moisture resistance |
Mechanism of Action
The mechanism of action of 3-(Perfluoropentyl)propan-1-ol involves its interaction with various molecular targets and pathways. The fluorinated chain can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol: Another fluorinated alcohol with similar properties.
3-(Perfluorooctyl)propan-1-ol: A compound with a longer fluorinated chain, offering different reactivity and applications.
Uniqueness
3-(Perfluoropentyl)propan-1-ol is unique due to its specific fluorinated chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and properties .
Biological Activity
3-(Perfluoropentyl)propan-1-ol, with the CAS number 1404193-88-9, is an organofluorine compound characterized by a perfluorinated alkyl chain. This compound has garnered attention due to its unique properties and potential biological activities. The perfluorinated moiety imparts distinct physicochemical characteristics that can influence biological interactions, making it a subject of interest in various fields, including medicinal chemistry and environmental science.
The biological activity of this compound is largely attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. The perfluorinated chain can alter membrane fluidity and permeability, potentially affecting cellular processes.
Case Studies and Research Findings
-
Antimicrobial Activity:
Recent studies have explored the antimicrobial properties of various perfluorinated alcohols, including this compound. Research indicates that such compounds can inhibit bacterial growth by disrupting cell membrane integrity. For instance, a study demonstrated that perfluoroalkyl alcohols exhibit significant activity against Gram-positive bacteria, suggesting potential applications in antibacterial formulations . -
Cell Toxicity:
Investigations into the cytotoxic effects of this compound on human cell lines have shown variable results depending on concentration and exposure duration. At low concentrations, the compound may promote cell viability; however, higher concentrations have been associated with increased cell death due to membrane disruption . -
Environmental Impact:
The persistence of perfluorinated compounds in the environment raises concerns regarding their bioaccumulation and potential toxicological effects on wildlife and humans. Studies indicate that exposure to such compounds can lead to endocrine disruption and developmental toxicity in aquatic organisms .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other perfluorinated alcohols:
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluorooctan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F11O/c9-4(10,2-1-3-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h20H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSJPPGCRVCPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F11O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895245 | |
Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404193-88-9 | |
Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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